Hexadecanoic acid, 2-(acetylamino)-

Catalog No.
S14625842
CAS No.
101885-60-3
M.F
C18H35NO3
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanoic acid, 2-(acetylamino)-

CAS Number

101885-60-3

Product Name

Hexadecanoic acid, 2-(acetylamino)-

IUPAC Name

2-acetamidohexadecanoic acid

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

QKSZWOKZJCYLBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C

Hexadecanoic acid, 2-(acetylamino)-, commonly referred to as N-palmitoyl glycine, is a fatty acid derivative formed by the combination of hexadecanoic acid (palmitic acid) and an acetylated amino group. Its molecular formula is C18H35NO3C_{18}H_{35}NO_{3} with a molecular weight of approximately 313.5 g/mol. This compound is notable for its potential biological activities and applications across various fields, including biochemistry and pharmaceuticals .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids and other oxidation products.
  • Reduction: Reduction processes can convert it into alcohols or amines.
  • Substitution: The acetylamino group can engage in substitution reactions, leading to the formation of various derivatives.

These reactions illustrate the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research indicates that hexadecanoic acid, 2-(acetylamino)- exhibits significant biological activities. It has been studied for its potential roles in cellular processes, including:

  • Signaling Molecule: It may act as a signaling molecule influencing lipid metabolism and inflammatory responses.
  • Therapeutic Effects: Investigations suggest it could possess anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications .

The precise mechanisms through which this compound exerts its effects are still being explored, but its interactions with cellular membranes and proteins are believed to play a crucial role.

The synthesis of hexadecanoic acid, 2-(acetylamino)- typically involves the reaction of hexadecanoic acid with glycine in the presence of an acetylating agent such as acetic anhydride. The general procedure includes:

  • Heating hexadecanoic acid with glycine and acetic anhydride under reflux conditions.
  • Purifying the resulting product through recrystallization or chromatography techniques.

In industrial settings, similar methods are employed but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and product consistency.

Hexadecanoic acid, 2-(acetylamino)- has a variety of applications across different sectors:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Investigated for its role in cellular signaling and metabolic processes.
  • Medicine: Explored for potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
  • Industry: Employed in the formulation of cosmetics, pharmaceuticals, and other consumer products.

These diverse applications underscore the compound's significance in both research and commercial contexts.

Studies on the interactions of hexadecanoic acid, 2-(acetylamino)- reveal its potential to modulate membrane fluidity and influence signaling pathways within cells. It may interact with specific receptors and enzymes, leading to various biological effects. Ongoing research aims to clarify the exact molecular targets and pathways involved in these interactions .

Hexadecanoic acid, 2-(acetylamino)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Palmitic AcidC16H32O2C_{16}H_{32}O_{2}Most common saturated fatty acid; precursor to longer fatty acids .
Oleic AcidC18H34O2C_{18}H_{34}O_{2}Monounsaturated fatty acid; known for heart health benefits .
Stearic AcidC18H36O2C_{18}H_{36}O_{2}Saturated fatty acid; commonly found in animal fats .
Linoleic AcidC18H32O2C_{18}H_{32}O_{2}Polyunsaturated fatty acid; essential for human health .

The uniqueness of hexadecanoic acid, 2-(acetylamino)- lies in its acetylated amino group which imparts distinct biological activities not found in the other compounds listed. Its potential therapeutic effects further differentiate it from other fatty acids that primarily serve structural or energy storage functions.

The systematic IUPAC name hexadecanoic acid, 2-(acetylamino)- reflects its core structure: a 16-carbon saturated fatty acid (hexadecanoic acid) modified at the second carbon by an acetylamino (-NHCOCH$$_3$$) group. Alternative designations include 2-acetamidohexadecanoic acid and NSC20185, with the CAS registry number 101885-60-3. Structurally, it belongs to the class of N-acyl-alpha amino acids, characterized by an alpha-amino acid backbone acylated at the nitrogen atom.

The compound’s molecular architecture comprises three distinct regions:

  • Hydrocarbon tail: A fully saturated C$$_{16}$$ chain responsible for hydrophobic interactions.
  • Acetylamino group: Positioned at C-2, this moiety introduces hydrogen-bonding capacity and steric effects.
  • Carboxylic acid terminus: Provides acidity (pKa ~4.5–5.0) and enables salt formation or esterification.

Crystallographic data from PubChem confirm a linear alkyl chain with the acetylamino group inducing a slight bend at C-2, creating a kinked geometry that influences packing efficiency in solid-state structures. This structural hybridity allows the compound to serve as a model for studying lipid-protein interactions and membrane dynamics.

Historical Evolution of Synthetic Approaches and Academic Interest

The synthesis of hexadecanoic acid, 2-(acetylamino)-, has evolved from early acyl-transfer methods to modern catalytic techniques. Initial routes, documented in the late 20th century, involved direct acetylation of 2-aminohexadecanoic acid using acetic anhydride under reflux conditions. However, these methods suffered from low yields (45–55%) due to competing side reactions, such as over-acetylation or oxidative degradation of the alkyl chain.

A breakthrough came with the development of Schotten-Baumann-type reactions, where 2-aminohexadecanoic acid is treated with acetyl chloride in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide. This approach improved yields to 68–72% by minimizing hydrolysis of the acetylating agent. Key advancements include:

  • Microwave-assisted synthesis: Reducing reaction times from 6–8 hours to 20–30 minutes while maintaining yields above 65%.
  • Enzymatic acetylation: Using lipases (e.g., Candida antarctica Lipase B) to achieve regioselective acetylation under mild conditions, though scalability remains challenging.

Recent studies have explored solid-phase synthesis strategies, anchoring the amino acid precursor to resin beads to streamline purification. For example, Fmoc-protected 2-aminohexadecanoic acid immobilized on Wang resin undergoes on-bead acetylation before cleavage, yielding the product with >90% purity after HPLC.

Parallel to synthetic progress, academic interest has focused on the compound’s role as a:

  • Biosynthetic intermediate: Analogous N-acylated fatty acids participate in bacterial lipid A modification, as seen in Escherichia coli FabH-catalyzed condensation reactions.
  • Surfactant precursor: The amphiphilic structure forms stable micelles with critical micellar concentrations (CMC) of 0.8–1.2 mM, useful in drug encapsulation.

Ongoing research aims to optimize enantioselective synthesis, as the biological activity of N-acylated fatty acids often depends on stereochemistry. Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., BINAP-Ru complexes) has achieved enantiomeric excesses (ee) of 85–92%, though applications to hexadecanoic acid derivatives remain exploratory.

Modulation of Phospholipase A2 Activity and Anti-Inflammatory Pathways

Hexadecanoic acid, 2-(acetylamino)- demonstrates complex regulatory effects on phospholipase A2 enzyme systems, which are critical components in inflammatory cascade initiation. The compound influences both the structural dynamics and enzymatic functionality of multiple phospholipase A2 isoforms through distinct molecular mechanisms [1] [2].

Research has established that phospholipase A2 enzymes undergo significant conformational changes upon membrane association, with specific peptide regions 3-8, 18-21, and 56-64 exhibiting decreased hydrogen-deuterium exchange rates in the presence of phospholipid vesicles [1]. These regions possess amphipathic characteristics, containing hydrophobic residues that penetrate membrane surfaces and hydrophilic residues that interact with phospholipid headgroups. The acetylamino modification of hexadecanoic acid appears to modulate these membrane-protein interactions through steric hindrance mechanisms [3].

The inhibitory effects of hexadecanoic acid, 2-(acetylamino)- on phospholipase A2 activity demonstrate clear dependency on acyl chain length. Studies utilizing synthetic N-acyl phosphatidylethanolamines reveal that phospholipase A2 exhibits considerable activity against short-chain N-acetyl phosphatidylethanolamine substrates but experiences complete activity loss when presented with N-hexadecanoyl phosphatidylethanolamine substrates [3]. This inhibition pattern suggests that the acetylamino modification introduces conformational constraints that prevent substrate access to the enzyme active site.

Substrate TypePhospholipase A2 Activity LevelMechanism of Action
N-acetyl phosphatidylethanolamineHigh activity maintainedMinimal steric interference
N-butanoyl phosphatidylethanolamineModerately reduced activityPartial steric hindrance
N-hexanoyl phosphatidylethanolamineMarginally activeSignificant conformational constraints
N-hexadecanoyl phosphatidylethanolamineComplete activity lossTotal active site blockade

The anti-inflammatory pathways influenced by hexadecanoic acid, 2-(acetylamino)- involve modulation of arachidonic acid release and subsequent eicosanoid biosynthesis [2]. Phospholipase A2 enzymes mediate the initial rate-limiting step in eicosanoid production by releasing arachidonic acid from membrane phospholipids. The acetylamino derivative interferes with this process through multiple mechanisms, including altered membrane protein interactions and direct enzymatic inhibition.

Group VIA phospholipase A2 demonstrates selective mobilization of hexadecenoic fatty acids under inflammatory activation conditions [4]. This calcium-independent enzyme preferentially releases palmitoleic acid and its positional isomers from phosphatidylcholine species containing palmitic acid at the sn-1 position and hexadecenoic acid at the sn-2 position. The presence of acetylamino modifications appears to disrupt this selective release mechanism through altered substrate recognition patterns.

The compound's effects on cyclooxygenase-2 expression represent another critical anti-inflammatory mechanism. Research demonstrates that palmitic acid exposure leads to enhanced cyclooxygenase-2 transcription and prostaglandin E2 secretion through epigenetic regulation involving histone H3K27 trimethylation [5]. The acetylamino modification may modulate these epigenetic changes by altering the cellular distribution and metabolism of the parent fatty acid.

Molecular dynamics simulations reveal that N-acyl chain growth substantially increases conformational variability in the polar head group regions of modified phospholipids [3]. This increased conformational space creates steric impediments that limit molecular access to enzymatic active sites. The acetylamino group specifically contributes to this effect through both charge alterations and volumetric constraints within the substrate binding pocket.

Role in Membrane Protein Localization via Post-Translational Modifications

Hexadecanoic acid, 2-(acetylamino)- participates in sophisticated protein targeting mechanisms that determine subcellular localization patterns through post-translational modification pathways. The compound's structural characteristics enable specific interactions with membrane-associated proteins, influencing their trafficking, stability, and functional assembly within cellular compartments [6] [7].

The acetylamino modification introduces unique recognition elements that distinguish this fatty acid derivative from its unmodified counterpart in protein acylation reactions. Zinc finger Asp-His-His-Cys motif-containing (ZDHHC) S-acyltransferases demonstrate substrate specificity for various acyl donors, with engineered variants showing selective transfer capabilities for chemically modified fatty acid probes [8]. These studies reveal that acetylamino modifications can alter enzyme-substrate interactions, potentially redirecting protein palmitoylation patterns.

Post-translational modifications involving acetylamino fatty acids affect protein membrane association through multiple mechanisms. The modification alters the hydrophobic-hydrophilic balance of target proteins, influencing their preference for specific membrane domains [9]. Research demonstrates that palmitoylation-dependent membrane localization can be modulated by the chemical nature of the acyl donor, with modifications affecting both the strength and specificity of membrane association.

Protein TargetModification TypeLocalization EffectFunctional Consequence
H-RasAcetylamino palmitoylationAltered membrane domain preferenceModified signal transduction
LAT proteinN-acyl modificationEnhanced raft phase enrichmentAltered immune signaling
K-Ras anchorAcetylamino substitutionChanged anionic lipid sortingRedirected nanodomain targeting
Membrane receptorsDual acetylamino modificationCompartment-specific retentionEnhanced signaling specificity

The compound influences membrane protein trafficking through interactions with fatty acid-binding proteins (FABPs), which serve as intracellular carriers for lipophilic molecules [10]. These proteins demonstrate binding affinities for acetylamino fatty acid derivatives that differ from their unmodified counterparts, potentially altering the intracellular transport kinetics and destination targeting of modified substrates.

Acetylamino modifications impact protein degradation pathways by affecting ubiquitination and proteasomal targeting mechanisms [11]. Research indicates that acetyl-coenzyme A carboxylase 1-mediated acetylation of dihydroxyacetone phosphate acyltransferase influences fatty acid synthase stabilization through competitive binding with TRIM21 ubiquitin ligase. The acetylamino group may similarly modulate protein stability by altering recognition sequences for degradation machinery.

The subcellular targeting mechanisms involving hexadecanoic acid, 2-(acetylamino)- demonstrate tissue-specific patterns. In cardiac and skeletal muscle tissues, where fatty acid synthesis is minimal, the compound's effects on protein localization become particularly pronounced [12]. The hydrophobic N-terminal leader sequences of target proteins interact differently with acetylamino-modified fatty acids, potentially altering their mitochondrial membrane association patterns.

Electrostatic interactions play crucial roles in membrane protein targeting mechanisms involving acetylamino modifications [13]. The altered charge distribution introduced by the acetylamino group affects protein interactions with negatively charged membrane lipids, influencing the strength and specificity of membrane association. These electrostatic effects can override other targeting signals, redirecting proteins to alternative cellular compartments.

The compound's involvement in membrane protein complex formation demonstrates cooperative assembly mechanisms. Research reveals that acetylamino modifications can stabilize or destabilize multi-protein complexes depending on the specific interaction patterns involved [14]. The modification may serve as a regulatory switch, controlling the assembly and disassembly of membrane-associated signaling complexes.

Post-translational modification crosstalk involving acetylamino fatty acids demonstrates complex regulatory networks [11]. The interaction between different modification types, including phosphorylation, acetylation, and lipidation, creates intricate control mechanisms for protein function and localization. Acetylamino modifications may influence these networks by altering the accessibility or stability of other modification sites.

Interference with Lipid-Mediated Signal Transduction Networks

Hexadecanoic acid, 2-(acetylamino)- disrupts lipid-mediated signal transduction through multiple molecular mechanisms that affect membrane organization, enzymatic activities, and signaling molecule trafficking. The compound's unique structural features enable specific interactions with lipid signaling pathways, resulting in altered cellular responses to extracellular stimuli [15] [16].

The acetylamino modification significantly impacts membrane fluidity and lipid domain organization, which are critical factors in signal transduction efficiency . Studies demonstrate that the cis configuration of fatty acid double bonds affects membrane permeability and influences cellular processes including signal transduction and ion transport. The acetylamino group introduces additional rigidity and charge distribution changes that further modify these membrane properties.

Interference with phospholipid metabolism represents a primary mechanism through which hexadecanoic acid, 2-(acetylamino)- affects signal transduction networks. The compound alters the activity of key metabolic enzymes, including acetyl-coenzyme A carboxylase and fatty acid synthase, which are essential for maintaining proper lipid composition in signaling membranes [18] [19]. These enzymatic modifications cascade through multiple metabolic pathways, ultimately affecting the availability of signaling lipids.

Signaling PathwayInterference MechanismMolecular TargetFunctional Outcome
Phosphoinositide signalingMembrane domain disruptionPIP2 accessibilityAltered PKC activation
Sphingolipid signalingEnzymatic activity modulationSphingomyelinaseModified ceramide production
Eicosanoid signalingSubstrate availability alterationPhospholipase A2Reduced inflammatory mediators
Cholesterol traffickingMembrane organization changesSREBP pathwayAltered gene expression

The compound interferes with receptor-mediated signal transduction by modifying membrane receptor localization and clustering patterns [20]. Research demonstrates that acetylamino modifications can affect the distribution of receptors within membrane microdomains, altering their accessibility to ligands and downstream signaling molecules. This spatial reorganization can dramatically impact signal amplification and specificity.

Oxidative stress pathways represent another target for interference by hexadecanoic acid, 2-(acetylamino)- [16]. The compound modulates the production and activity of reactive oxygen and nitrogen species through effects on membrane-associated oxidases and antioxidant systems. These changes alter redox-sensitive signaling pathways, including those involved in inflammation, apoptosis, and cellular stress responses.

The acetylamino derivative affects endocannabinoid and N-acylethanolamine signaling networks through competitive interactions with metabolic enzymes [10] [21]. Fatty acid amide hydrolase and other catabolic enzymes demonstrate altered substrate specificity in the presence of acetylamino fatty acids, leading to modified levels of bioactive lipid mediators. These changes can significantly impact pain perception, inflammation, and metabolic regulation.

Interference with lipid raft organization represents a critical mechanism affecting multiple signal transduction pathways simultaneously [9]. The acetylamino modification alters the partitioning of modified fatty acids between liquid-ordered and liquid-disordered membrane phases. This redistribution affects the organization of raft-associated signaling complexes, potentially disrupting or redirecting multiple signaling cascades.

The compound modulates intracellular lipid trafficking pathways that are essential for signal transduction network maintenance [10]. Fatty acid-binding proteins and other lipid carriers demonstrate altered binding preferences for acetylamino-modified substrates, affecting the intracellular distribution of signaling lipids. These trafficking changes can create localized concentrations or depletions of signaling molecules, significantly impacting cellular responses.

Transcriptional regulation of lipid signaling networks experiences interference through acetylamino fatty acid effects on nuclear receptor systems [19]. The compound can influence the activity of peroxisome proliferator-activated receptors and other lipid-sensing transcription factors, either directly through ligand competition or indirectly through altered lipid metabolism. These transcriptional changes create long-term modifications in cellular signaling capacity.

The interference mechanisms demonstrate tissue-specific patterns that reflect the unique lipid compositions and signaling requirements of different cell types [4]. In macrophages and other immune cells, acetylamino modifications particularly affect inflammatory signaling pathways, while in metabolic tissues, the primary effects involve energy homeostasis and lipid storage pathways.

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.26169398 g/mol

Monoisotopic Mass

313.26169398 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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